molecular formula C14H10ClF3N2O2 B2972529 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime CAS No. 338977-18-7

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime

Cat. No.: B2972529
CAS No.: 338977-18-7
M. Wt: 330.69
InChI Key: XGTIHTYQJAGVAD-DNTJNYDQSA-N
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Description

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime typically involves multiple steps:

    Formation of the Ethanone Intermediate: The initial step involves the synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The ethanone intermediate is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals, including herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

    1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.

    3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene: Lacks the ethanone and oxime groups, affecting its overall properties and applications.

    1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone oxime: Similar structure but with a propanone group instead of ethanone, which may alter its chemical and biological behavior.

Uniqueness

1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime is unique due to the presence of both the trifluoromethyl group and the oxime functional group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c1-8(20-21)9-3-2-4-11(5-9)22-13-12(15)6-10(7-19-13)14(16,17)18/h2-7,21H,1H3/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTIHTYQJAGVAD-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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